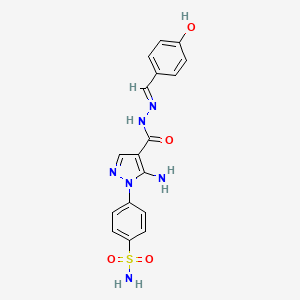
Cox-2-IN-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-31 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing the risk of gastrointestinal side effects commonly associated with nonselective inhibitors . This compound has shown potential in various therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a substituted benzene derivative with a suitable electrophile to form the core structure. This is followed by further functionalization through reactions such as halogenation, nitration, or sulfonation to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Cox-2-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Cox-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential as a therapeutic agent in inflammatory diseases.
Medicine: Explored for its potential in treating conditions such as arthritis, cancer, and other inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Cox-2-IN-31 can be compared with other cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound may have unique structural features that contribute to its specificity and potency. For example, this compound may exhibit different binding affinities or selectivity profiles compared to other inhibitors .
Comparaison Avec Des Composés Similaires
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
- Parecoxib
Cox-2-IN-31 stands out due to its unique chemical structure and potential therapeutic applications, making it a valuable compound in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C17H16N6O4S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
5-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O4S/c18-16-15(17(25)22-20-9-11-1-5-13(24)6-2-11)10-21-23(16)12-3-7-14(8-4-12)28(19,26)27/h1-10,24H,18H2,(H,22,25)(H2,19,26,27)/b20-9+ |
Clé InChI |
CDNINLNBPIYEHO-AWQFTUOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
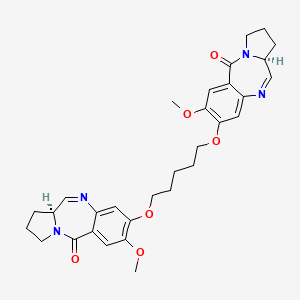
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
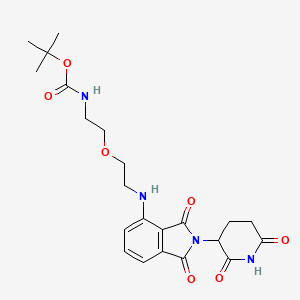


![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
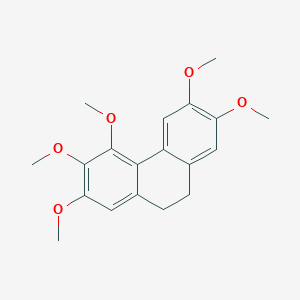
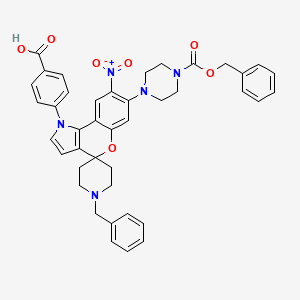
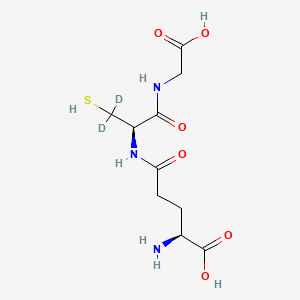


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
